4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione
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Overview
Description
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is a chemical compound with a unique structure that includes a benzyl group, multiple methyl groups, and a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a suitable precursor with benzyl bromide, followed by the introduction of the thione group through a thiolation reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,2,5-trimethylhex-4-ene-3-one: Similar structure but with a ketone group instead of a thione.
4-Benzyl-2,2,5-trimethylhex-4-ene-3-ol: Contains a hydroxyl group instead of a thione.
Uniqueness
4-Benzyl-2,2,5-trimethylhex-4-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different functional groups.
Properties
CAS No. |
189450-54-2 |
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Molecular Formula |
C16H22S |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
4-benzyl-2,2,5-trimethylhex-4-ene-3-thione |
InChI |
InChI=1S/C16H22S/c1-12(2)14(15(17)16(3,4)5)11-13-9-7-6-8-10-13/h6-10H,11H2,1-5H3 |
InChI Key |
XOKGEIVSFFAZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(CC1=CC=CC=C1)C(=S)C(C)(C)C)C |
Origin of Product |
United States |
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